

ER-000444793: A Cyclophilin D-Independent Modulator of Mitochondrial Permeability Transition

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Compound of Interest		
Compound Name:	ER-000444793	
Cat. No.:	B1671604	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule **ER-000444793** and its well-documented effects on mitochondrial function. The primary focus is its role as a potent, direct inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways. A key characteristic of **ER-000444793** is its mechanism of action, which is independent of Cyclophilin D (CypD), a primary target for the canonical mPTP inhibitor, Cyclosporin A (CsA). This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction to ER-000444793

ER-000444793, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, was identified through a high-throughput screen of a 50,000-compound library.[1] Its primary and most significant biological activity is the inhibition of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[2]



Unlike many known mPTP inhibitors, **ER-000444793**'s inhibitory action is not dependent on Cyclophilin D (CypD), a mitochondrial matrix protein that sensitizes the pore to opening.[1][3] This unique mechanism of action makes **ER-000444793** a valuable tool for studying the components and regulation of the mPTP, as well as a potential therapeutic agent in pathologies associated with aberrant mPTP opening, such as ischemia-reperfusion injury and neurodegenerative diseases.[4]

Quantitative Analysis of ER-000444793's Effect on mPTP Opening

The inhibitory potency of **ER-000444793** on the mPTP has been quantified in several key assays. The data consistently demonstrates a dose-dependent inhibition of calcium-induced mPTP opening.

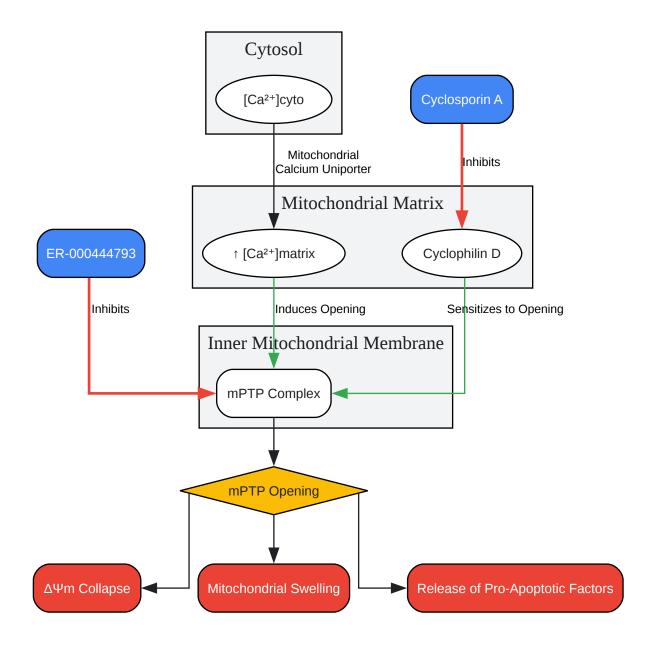


Assay	Endpoint	ER-000444793 IC ₅₀	Reference Compound (CsA) IC50	Cell/Tissue Source
Mitochondrial Swelling	Inhibition of Ca ²⁺ -induced swelling	2.8 μM[1][3]	Not explicitly reported in this assay, but used as a positive control.	Rat Liver Mitochondria
Ca ²⁺ -induced Membrane Depolarization	Inhibition of TMRM fluorescence quenching	~5 μM	Not explicitly reported in this assay, but used as a positive control.	Rat Liver Mitochondria
CypD PPlase Activity	Inhibition of peptidyl-prolyl cis-trans isomerase activity	No effect up to 100 μM[1]	106 nM[1]	Recombinant Human CypD
CypD Binding (TR-FRET)	Displacement of labeled CsA from CypD	No effect up to 50 μM[1]	23 nM[1]	Recombinant Human CypD

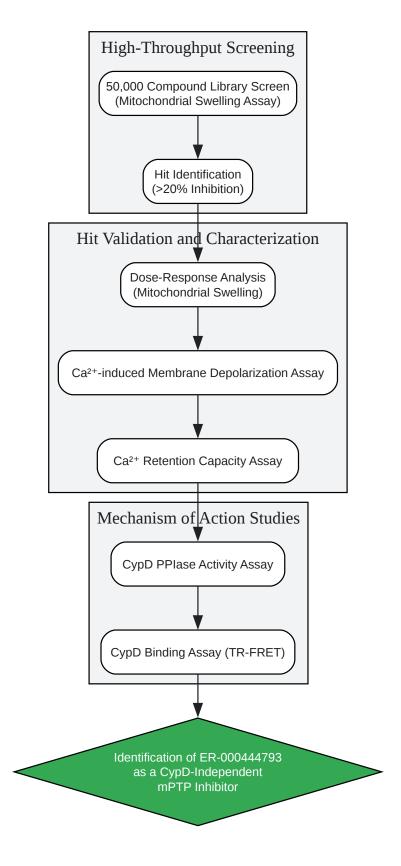
Signaling Pathway and Mechanism of Action

The primary mechanism of action of **ER-000444793** is the direct inhibition of the mitochondrial permeability transition pore, independent of Cyclophilin D. The precise molecular target on the mPTP complex remains to be elucidated.









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